molecular formula C6H12N2OS3 B14758058 (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane CAS No. 1115-06-6

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane

Katalognummer: B14758058
CAS-Nummer: 1115-06-6
Molekulargewicht: 224.4 g/mol
InChI-Schlüssel: HXUATFGAHUOFRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane is a chemical compound with the molecular formula C6H12N2OS3. It is a thioxomethane derivative containing nitrogen, oxygen, sulfur, and carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane can be achieved through a three-component coupling reaction involving carbon disulfide (CS2), aryl/alkyl thiols, and amines in the presence of a common base such as potassium carbonate (K2CO3). This reaction can proceed in a mixed solvent of water and dimethylacetamide (DMAc) without requiring any catalysts or extensive prefunctionalization of reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature

Analyse Chemischer Reaktionen

Types of Reactions

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines and thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane involves its ability to interact with various molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact molecular targets and pathways involved are not well-characterized in the available literature.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl disulfide (DMDS): A related compound with similar sulfur-containing groups.

    Dimethyl sulfoxide (DMSO): Another sulfur-containing compound with different oxidation states.

    Carbon disulfide (CS2): A precursor used in the synthesis of (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in organic synthesis make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

1115-06-6

Molekularformel

C6H12N2OS3

Molekulargewicht

224.4 g/mol

IUPAC-Name

S-(dimethylcarbamothioylsulfanyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C6H12N2OS3/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3

InChI-Schlüssel

HXUATFGAHUOFRN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)SSC(=S)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.